6-(5-Chloro-2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(5-Chloro-2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H18ClN5O4 and its molecular weight is 415.83. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
The synthesis and properties of related mesoionic purinone analogs highlight the diverse chemical reactions and potential applications of compounds within this class. Mesoionic compounds, including those related to purinones, have been explored for their unique chemical properties, such as undergoing hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition, which could be relevant for the development of novel pharmaceuticals or materials (Coburn & Taylor, 1982).
Pharmacological Evaluation
Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their pharmacological properties, including anxiolytic-like and antidepressant activities in preclinical models. This demonstrates the potential of such compounds in drug development for treating psychiatric disorders (Zagórska et al., 2009).
Cardiotonic Drugs
Research into noncatecholamine, nonglycoside cardiotonic drugs has revealed the importance of imidazo[4,5-c]pyridines for their potent inotropic and vasodilator activities. These findings could guide the design of new cardiotonic agents for treating heart failure (Robertson et al., 1985).
Molecular Docking and Spectroscopy
Detailed spectroscopic analysis and molecular docking studies of imidazole derivatives, including reactivity and stability investigations through DFT and molecular dynamics simulations, suggest applications in antimicrobial activity and materials science, particularly in the development of new antimicrobial agents and non-linear optical materials (Thomas et al., 2018).
N-Heterocyclic Carbene Precursors
The study of N-heterocyclic carbenes (NHCs) with increased π-acceptor character highlights the chemical versatility and potential applications of imidazolidine-4,5-diones in catalysis and materials science. This research provides insights into the stability and reactivity of NHC precursors, which could be beneficial in designing new catalysts (Hobbs et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is Myeloperoxidase (MPO) . MPO is a heme peroxidase that catalyzes the production of hypochlorous acid . It plays a crucial role in various autoimmune and inflammatory disorders, including vasculitis, cardiovascular diseases, and Parkinson’s disease .
Mode of Action
The compound interacts with MPO in a time-dependent manner through a covalent, irreversible mechanism . This interaction is dependent upon MPO catalysis, which is consistent with mechanism-based inactivation .
Biochemical Pathways
The compound affects the biochemical pathways involving MPO. By inhibiting MPO, it prevents the production of hypochlorous acid, thereby potentially alleviating the symptoms of diseases associated with MPO activity .
Pharmacokinetics
The compound exhibits low partition ratios and high selectivity for MPO over thyroid peroxidase and cytochrome P450 isoforms . It also demonstrates inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood
Result of Action
The molecular and cellular effects of the compound’s action involve the robust inhibition of plasma MPO activity . This inhibition can be observed upon oral administration to lipopolysaccharide-treated cynomolgus monkeys .
Action Environment
It is known that the compound’s inhibition of mpo is effective in the environment of lipopolysaccharide-stimulated human whole blood .
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4/c1-10-8-23-15-16(22(3)19(28)24(17(15)27)9-11(2)26)21-18(23)25(10)13-7-12(20)5-6-14(13)29-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQSVFNXQMJXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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